molecular formula C25H37N3O3 B12543978 Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]- CAS No. 845791-22-2

Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]-

Cat. No.: B12543978
CAS No.: 845791-22-2
M. Wt: 427.6 g/mol
InChI Key: WYNBENCQSZOLBM-UHFFFAOYSA-N
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Description

Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]- is a complex organic compound that features a morpholine ring, an oxazole ring, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]- typically involves multiple steps, including the formation of the morpholine ring, the oxazole ring, and the attachment of the phenylmethyl group. One common method involves the cyclization of amino alcohols and α-haloacid chlorides, followed by coupling and reduction reactions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and product purity. The dehydration of diethanolamine with concentrated sulfuric acid is a common industrial method for producing morpholine derivatives .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and oxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can lead to the formation of reduced morpholine compounds.

Scientific Research Applications

Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a single morpholine ring.

    Oxazole: Contains only the oxazole ring without additional substituents.

    Phenylmethyl derivatives: Compounds with a phenylmethyl group attached to different core structures.

Uniqueness

Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]- is unique due to its combination of morpholine, oxazole, and phenylmethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to simpler analogs.

Properties

CAS No.

845791-22-2

Molecular Formula

C25H37N3O3

Molecular Weight

427.6 g/mol

IUPAC Name

4-[4-benzyl-2-(1-morpholin-4-ylheptyl)-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C25H37N3O3/c1-2-3-4-8-11-23(27-12-16-29-17-13-27)24-26-22(20-21-9-6-5-7-10-21)25(31-24)28-14-18-30-19-15-28/h5-7,9-10,23H,2-4,8,11-20H2,1H3

InChI Key

WYNBENCQSZOLBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C1=NC(=C(O1)N2CCOCC2)CC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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